![molecular formula C4H12N2O2S B1295353 Sulfamide, tetramethyl- CAS No. 3768-63-6](/img/structure/B1295353.png)
Sulfamide, tetramethyl-
Overview
Description
Sulfamide, tetramethyl- is an organosulfur compound characterized by the presence of a sulfamide group with four methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfamide, tetramethyl- typically involves the reaction of sulfamoyl chlorides with amines under controlled conditions. One common method is the Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry, which allows for the efficient preparation of sulfamides. This method involves the activation of sulfamoyl fluorides with calcium triflimide and DABCO, followed by reaction with amines at room temperature .
Industrial Production Methods: Industrial production of sulfamide, tetramethyl- may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Sulfamide, tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert sulfamides to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products:
Oxidation: Sulfonamides.
Reduction: Amines.
Substitution: Various substituted sulfamides depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Sulfamide derivatives have been investigated for their anticancer efficacy. Recent studies have shown that sulfonamide-based compounds can inhibit the proliferation of human cancer cell lines. For instance, new sulfonamide-triazole-glycoside hybrids have demonstrated significant cytotoxicity against various cancer types, including breast cancer cells, highlighting their potential as anticancer agents .
Enzyme Inhibition
Sulfamide compounds are often utilized as inhibitors in biochemical assays. For example, a study identified a sulfonamide-based NLRP3 inhibitor with an IC50 of 0.12 μM, demonstrating its potential for targeting inflammatory pathways . The sulfonamide moiety has been shown to play a crucial role in binding interactions with target proteins, enhancing the inhibitory potency of these compounds .
Pharmacological Applications
Sulfamide derivatives are also being explored for their roles as HIV protease inhibitors and antibacterial agents. Their structural diversity allows them to interact with various biological targets, making them valuable in drug development .
Biological Applications
Protein-Ligand Interactions
Sulfamide compounds are used in studies focusing on enzyme inhibition and protein-ligand interactions. Their ability to form stable complexes with biological molecules makes them essential tools in biochemical research . For instance, research has demonstrated that modifications to the sulfonamide structure can significantly affect binding affinity and selectivity towards target proteins.
Toxicity Studies
In addition to their therapeutic potential, sulfamide compounds are also assessed for toxicity. Understanding the safety profiles of these compounds is crucial for their application in pharmaceuticals. Studies have indicated that while some derivatives exhibit potent biological activity, they also require thorough evaluation of their toxicity profiles to ensure safe usage .
Industrial Chemistry
Synthesis of Complex Molecules
In industrial applications, sulfamide serves as a building block for synthesizing more complex molecules. It is particularly valuable in the production of specialty chemicals and agrochemicals due to its reactivity and ability to undergo various chemical transformations .
Cosmetic Formulations
Recent advancements have explored the incorporation of sulfamide derivatives in cosmetic formulations. These compounds can enhance the stability and efficacy of topical products by acting as emulsifiers or stabilizers, thus improving product performance .
Table 1: Anticancer Activity Summary
Compound Type | IC50 (µM) | Observations |
---|---|---|
Sulfonamide-Triazole Hybrid | TBD | Further investigation needed |
Traditional Sulfonamides | >50 | No significant cytotoxicity |
Novel Sulfonamide Derivative | 0.12 | High potency against NLRP3 |
Table 2: Enzyme Inhibition Potency
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
Sulfamide-Based Inhibitor | NLRP3 | 0.12 |
Coumarin-Based Derivative | DPP-IV | 10.98 |
Salicylic Acid-Derived Sulfamide | WDR5-MYC Interaction | TBD |
Mechanism of Action
The mechanism of action of sulfamide, tetramethyl- involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as a competitive inhibitor of enzymes involved in folate synthesis, similar to other sulfonamides. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Sulfamethoxazole: A commonly used sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide with antibacterial properties.
Sulfamethazine: Used in veterinary medicine.
Comparison: Sulfamide, tetramethyl- differs from these compounds in its specific structure and the presence of four methyl groups, which can influence its chemical reactivity and biological activity. Unlike sulfamethoxazole and sulfadiazine, which are primarily used as antibiotics, sulfamide, tetramethyl- has broader applications in materials science and industrial chemistry .
Biological Activity
Sulfamide, tetramethyl- (CAS No. 3768-63-6) is an organosulfur compound characterized by a sulfamide group with four methyl substituents. This unique structure influences its biological activity and potential applications in various fields, including medicinal chemistry and materials science.
Sulfamide, tetramethyl- has been investigated primarily for its potential as an enzyme inhibitor , particularly targeting enzymes involved in folate synthesis. This mechanism is similar to other sulfonamide antibiotics, where the inhibition of folic acid production disrupts bacterial growth and replication.
Antibacterial and Antifungal Properties
Research indicates that sulfamide derivatives, including tetramethyl-, exhibit significant antibacterial and antifungal activities. These compounds have been shown to act as bacteriostatic agents, inhibiting the growth of various bacterial strains. For instance, studies have demonstrated that sulfonamide derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria .
Other Biological Activities
In addition to antibacterial properties, sulfamide, tetramethyl- has been explored for other biological activities, including:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Carbonic Anhydrase Inhibition : This activity is particularly relevant for developing treatments for conditions like glaucoma .
- Urease Inhibition : This property is significant in the context of treating urease-related infections .
Case Studies
- Anticancer Activity : A study on pyrazole-4-sulfonamide derivatives revealed their potential as antiproliferative agents against U937 cells. The results indicated that these compounds could serve as a basis for developing new anticancer drugs .
- Carbonic Anhydrase Inhibition : Research highlighted the design of novel semicarbazide-containing sulfonamide derivatives aimed at enhancing water solubility and pH stability. These compounds demonstrated comparable inhibition to established drugs like acetazolamide, making them candidates for glaucoma treatment .
Comparative Analysis
The following table summarizes the biological activities of sulfamide, tetramethyl-, alongside other related sulfonamides:
Compound | Antibacterial | Antifungal | Anticancer | Carbonic Anhydrase Inhibitor |
---|---|---|---|---|
Sulfamide, Tetramethyl- | Yes | Yes | Yes | Yes |
Sulfamethoxazole | Yes | Limited | No | No |
Sulfadiazine | Yes | Yes | No | Limited |
Sulfamethazine | Yes | Limited | No | No |
Synthesis and Industrial Applications
The synthesis of sulfamide, tetramethyl- typically involves reactions between sulfamoyl chlorides and amines. One effective method is the Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry, which allows for efficient preparation under mild conditions. Industrial applications include its use as a building block in the synthesis of more complex molecules and materials with unique properties such as high thermal stability.
Properties
IUPAC Name |
N-(dimethylsulfamoyl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S/c1-5(2)9(7,8)6(3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOVVBRSQYYSMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191113 | |
Record name | N,N,N'N'-Tetramethylsulfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3768-63-6 | |
Record name | Tetramethylsulfamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfamide, tetramethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1918 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N,N'N'-Tetramethylsulfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethylsulfamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLG3MMS9UX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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